2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Description
2-(4-Ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure comprises an acetic acid backbone substituted with a 4-ethylphenyl group and an Fmoc-protected amino group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The ethylphenyl substituent contributes to hydrophobicity, influencing solubility and peptide chain interactions during synthesis. This compound is typically employed as a building block for unnatural amino acids or peptide modifications, enabling tailored physicochemical properties in drug discovery and biochemical studies.
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-2-16-11-13-17(14-12-16)23(24(27)28)26-25(29)30-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22-23H,2,15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAPJLLDBJTIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Ethylphenyl Intermediate: The synthesis begins with the preparation of the 4-ethylphenyl intermediate through Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where the ethylphenyl intermediate reacts with an appropriate amine.
Fmoc Protection: The amino group is then protected using the Fmoc protecting group. This step involves the reaction of the amino compound with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fmoc deprotection using piperidine in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural analogs of the target compound, focusing on substituent variations and their implications:
Key Observations :
- Hydrophobicity : The ethyl group in the target compound enhances lipophilicity compared to polar groups (e.g., -NH2 in or -OCH3 in ), making it suitable for membrane-penetrating peptides.
- Steric Effects : Bulkier substituents, such as the o-tolyl group in , reduce coupling efficiency in SPPS but improve protease resistance.
- Solubility: Methoxy and aminophenyl derivatives () exhibit better aqueous solubility, facilitating purification steps.
Insights :
- Yields vary significantly based on substituent complexity. For example, piperazinyl derivatives () require multi-step functionalization, while simpler arylacetic acids () achieve high yields.
- Thioester derivatives () face lower yields due to side reactions, highlighting the challenge of activating sterically hindered carboxylic acids.
Biological Activity
The compound 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) group, positions it as a significant player in peptide synthesis and biological activity studies. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is , with a molecular weight of 433.53 g/mol. The compound contains an ethylphenyl group, a fluorenylmethoxycarbonyl protecting group, and an amino acetic acid moiety. The Fmoc group is particularly notable for its stability under basic conditions, allowing for selective deprotection in peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N2O4 |
| Molecular Weight | 433.53 g/mol |
| CAS Number | 2219376-33-5 |
| Solubility | Soluble in organic solvents |
| Stability | Stable under basic conditions |
The biological activity of 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid primarily revolves around its role as a protecting group in peptide synthesis. The Fmoc group can be removed under acidic conditions, enabling the formation of functionalized peptides that can interact with various biological targets.
In addition to its synthetic applications, preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. This is likely due to its structural similarity to other known anticancer agents that target microtubule dynamics.
Case Studies
- Antiproliferative Activity : A study investigated the antiproliferative effects of several compounds structurally related to 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid on MCF-7 breast cancer cells. Compounds demonstrated IC50 values ranging from 10 nM to 33 nM, indicating significant cytotoxicity .
- Tubulin Interaction : Research has shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for the development of new anticancer therapies .
Table 2: Antiproliferative Activity Data
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 9h | MCF-7 | 10 | Tubulin destabilization |
| Compound 10p | MDA-MB-231 | 23 | Microtubule inhibition |
| Compound 11h | MCF-7 | 33 | Apoptosis induction |
Applications in Research
The compound's unique properties make it suitable for various applications:
- Peptide Synthesis : Utilized as a protecting group during the synthesis of peptides, enhancing yield and specificity.
- Drug Development : Investigated as a potential lead compound for designing new anticancer drugs targeting microtubules.
- Biochemical Studies : Employed in studies examining protein-protein interactions and enzyme mechanisms.
Q & A
Q. How does this compound interact with biological targets in enzyme inhibition or protein-binding assays?
- The ethylphenyl group may engage in hydrophobic interactions with protein pockets, while the Fmoc moiety can mimic natural substrates in competitive inhibition studies. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
